molecular formula C12H23NO9 B8065898 4-O-alpha-D-Glucopyranosylmoranoline

4-O-alpha-D-Glucopyranosylmoranoline

Cat. No.: B8065898
M. Wt: 325.31 g/mol
InChI Key: KENGVHGYBQTSDK-UHFFFAOYSA-N
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Description

4-O-alpha-D-Glucopyranosylmoranoline is a complex organic compound that features multiple functional groups, including hydroxyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-alpha-D-Glucopyranosylmoranoline typically involves multi-step organic reactions. One common approach is to start with a furan derivative, such as 5-hydroxymethylfurfural, which undergoes a series of reactions including reduction, etherification, and cyclization to introduce the piperidine ring and additional hydroxyl groups. The reaction conditions often involve the use of catalysts such as platinum or palladium, and solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography and crystallization are also common to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-O-alpha-D-Glucopyranosylmoranoline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Formation of 2,5-bis(formyl)-6-piperidin-3-yloxyoxane-2,3,3,4,5-pentol.

    Reduction: Formation of 2,5-bis(hydroxymethyl)-6-piperidin-3-yloxyoxane.

    Substitution: Formation of 2,5-bis(halomethyl)-6-piperidin-3-yloxyoxane derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-O-alpha-D-Glucopyranosylmoranoline is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the piperidine ring, a common motif in many pharmaceuticals, suggests it could be useful in the design of new drugs.

Industry

In the materials science industry, this compound is investigated for its potential use in the synthesis of polymers and advanced materials. Its multiple hydroxyl groups make it suitable for polymerization reactions.

Mechanism of Action

The mechanism by which 4-O-alpha-D-Glucopyranosylmoranoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(hydroxymethyl)furan: Shares the furan backbone but lacks the piperidine ring.

    5-Hydroxymethylfurfural: A precursor in the synthesis of 4-O-alpha-D-Glucopyranosylmoranoline.

    2,5-Furandicarboxylic acid: Another furan derivative with different functional groups.

Uniqueness

What sets this compound apart is the presence of both the piperidine ring and multiple hydroxyl groups

Properties

IUPAC Name

2,5-bis(hydroxymethyl)-6-piperidin-3-yloxyoxane-2,3,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO9/c14-5-10(17)8(16)12(19,20)11(18,6-15)22-9(10)21-7-2-1-3-13-4-7/h7-9,13-20H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENGVHGYBQTSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2C(C(C(C(O2)(CO)O)(O)O)O)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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